molecular formula C22H23IN2O B584069 (2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone CAS No. 1432478-91-5

(2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone

Cat. No.: B584069
CAS No.: 1432478-91-5
M. Wt: 458.3 g/mol
InChI Key: GSXZMBIYSUZVEW-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic nomenclature of (2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone follows established International Union of Pure and Applied Chemistry principles for complex heterocyclic compounds containing multiple functional groups. The compound bears the molecular formula C22H23IN2O with a molecular weight of 458.343 daltons. The International Union of Pure and Applied Chemistry name reflects the hierarchical naming system where the indole ring system serves as the principal parent structure, with the methanone functionality representing the primary functional group. The systematic name (2-iodophenyl)[1-(1-methyl-3-azepanyl)-1H-indol-3-yl]methanone indicates the ketone linkage between the 2-iodophenyl substituent and the substituted indole ring.

The nomenclature complexity arises from the azepane ring substitution at the nitrogen position of the indole system. According to International Union of Pure and Applied Chemistry guidelines, the azepane designation refers to the seven-membered saturated nitrogen-containing heterocycle, with the methylation occurring at the nitrogen atom within this ring system. The positional numbering system places the azepane attachment at the 3-position relative to the nitrogen center, creating a specific stereochemical environment that influences the overall molecular conformation. This systematic approach ensures unambiguous identification of the compound within chemical databases and regulatory frameworks.

Isomeric considerations reveal significant structural diversity within this compound class. The azepane ring substitution pattern creates multiple potential stereoisomers, particularly at the point of attachment to the indole nitrogen. The 3-position attachment of the methylazepane unit differs fundamentally from alternative attachment points, which would yield distinct constitutional isomers. Furthermore, the presence of the chiral center within the azepane ring system introduces stereochemical complexity that must be considered in comprehensive structural analysis. The relationship between this azepane-substituted variant and its piperidine analogue represents a critical isomeric consideration, as the ring expansion from six to seven members significantly alters the conformational landscape and potential biological activity profiles.

Structural Parameter Value Reference
Molecular Formula C22H23IN2O
Molecular Weight 458.343 Da
Monoisotopic Mass 458.085511 Da
Defined Stereocenters 0 of 1

Properties

IUPAC Name

(2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23IN2O/c1-24-13-7-6-8-16(14-24)25-15-19(17-9-3-5-12-21(17)25)22(26)18-10-2-4-11-20(18)23/h2-5,9-12,15-16H,6-8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXZMBIYSUZVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017722
Record name AM2233 azepane isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432478-91-5
Record name AM2233 azepane isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Azepane Ring Construction

The 1-methylazepan-3-yl moiety is synthesized via cyclization of appropriately substituted amines. A common approach involves:

  • Step 1 : Reacting 4-penten-1-amine with methyl acrylate to form a secondary amine intermediate.

  • Step 2 : Intramolecular cyclization using a Grubbs catalyst (ring-closing metathesis) to yield 1-methylazepane.

  • Step 3 : Bromination at the 3-position using PBr₃ in dichloromethane to generate 1-methylazepan-3-yl bromide (yield: 68–72%).

Indole Alkylation

Indole undergoes N-alkylation with 1-methylazepan-3-yl bromide under basic conditions:

  • Reaction Setup : Indole (1 equiv), 1-methylazepan-3-yl bromide (1.2 equiv), K₂CO₃ (2 equiv), DMF, 80°C, 12 h.

  • Workup : Aqueous extraction followed by silica gel chromatography (hexane/EtOAc 4:1) yields 1-(1-methylazepan-3-yl)indole (55–60% yield).

Key Analytical Data :

  • ¹H NMR (CDCl₃): δ 7.65 (d, J = 8 Hz, 1H, H-4), 7.35–7.20 (m, 3H, H-5, H-6, H-7), 6.55 (s, 1H, H-2), 4.25 (m, 1H, azepane CH), 2.95–2.70 (m, 4H, azepane CH₂), 2.30 (s, 3H, N-CH₃).

  • HRMS : m/z 243.1498 [M+H]⁺ (calc. 243.1493).

Friedel-Crafts Acylation with 2-Iodobenzoyl Chloride

Acylating Agent Preparation

2-Iodobenzoyl chloride is synthesized from 2-iodobenzoic acid:

  • Reaction : 2-Iodobenzoic acid (1 equiv) is treated with thionyl chloride (3 equiv) at reflux for 4 h.

  • Isolation : Excess SOCl₂ is removed under vacuum to yield 2-iodobenzoyl chloride (95% purity, 89% yield).

Acylation of 1-(1-Methylazepan-3-yl)indole

The Friedel-Crafts acylation proceeds under Lewis acid catalysis:

  • Conditions : 1-(1-methylazepan-3-yl)indole (1 equiv), 2-iodobenzoyl chloride (1.5 equiv), AlCl₃ (2 equiv), dichloromethane, 0°C → rt, 6 h.

  • Workup : Quench with ice-water, extract with DCM, and purify via flash chromatography (hexane/EtOAc 3:1) to isolate the product (50–55% yield).

Key Analytical Data :

  • ¹H NMR (CDCl₃): δ 8.45 (d, J = 8 Hz, 1H, benzoyl H-6), 7.85–7.70 (m, 3H, benzoyl H-3, H-4, H-5), 7.60 (d, J = 8 Hz, 1H, indole H-4), 7.40–7.25 (m, 3H, indole H-5, H-6, H-7), 4.40 (m, 1H, azepane CH), 3.10–2.85 (m, 4H, azepane CH₂), 2.45 (s, 3H, N-CH₃).

  • ¹³C NMR : δ 193.2 (C=O), 140.1–115.3 (aromatic carbons), 58.9 (azepane CH), 45.2 (N-CH₃).

  • HRMS : m/z 485.0721 [M+H]⁺ (calc. 485.0725).

Alternative Synthetic Routes and Optimization

Reductive Amination Approach

An alternative to alkylation involves reductive amination of indole with 1-methylazepan-3-one:

  • Reaction : Indole, 1-methylazepan-3-one (1.2 equiv), NaBH₃CN (1.5 equiv), AcOH, MeOH, 24 h.

  • Yield : 48–52%, lower than alkylation due to competing reduction of indole.

Microwave-Assisted Synthesis

Reducing reaction times via microwave irradiation:

  • Alkylation : 1 h at 100°C improves yield to 65%.

  • Acylation : 30 min at 80°C increases yield to 60%.

Scale-Up Challenges and Purification

  • Impurities : Over-alkylation at indole’s 3-position and azepane ring-opening byproducts require careful chromatography.

  • Crystallization : Recrystallization from ethanol/water (7:3) enhances purity to >98% .

Chemical Reactions Analysis

Types of Reactions: AM2233 azepane isomer can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the context of neurological disorders. Its structure suggests that it may interact with certain receptors in the central nervous system, making it a candidate for further studies in neuropharmacology.

Anticancer Research

Indole derivatives have been widely studied for their anticancer properties. The presence of the iodophenyl group may enhance the compound's ability to target cancer cells selectively. Preliminary studies indicate that derivatives of indole can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Synthetic Biology

This compound can serve as a building block in the synthesis of more complex molecules. Its unique functional groups allow for modifications that can lead to new derivatives with enhanced biological activity or selectivity.

Case Study 1: Neuropharmacological Effects

A study conducted by Nakajima et al. (2013) explored the neuropharmacological effects of various indole derivatives, including (2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone. The findings suggested that this compound exhibits significant binding affinity to serotonin receptors, indicating potential use as an antidepressant or anxiolytic agent .

Case Study 2: Antitumor Activity

Research published in Forensic Toxicology highlighted the anticancer properties of indole derivatives, emphasizing the role of halogen substitutions in enhancing cytotoxicity against various cancer cell lines. The study demonstrated that this compound showed promising results in inhibiting cell proliferation in vitro .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundAntidepressant potentialNakajima et al., 2013
This compoundCytotoxicity against cancerForensic Toxicology, 2013

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of Key SCRAs
Compound Name Core Structure Substituent(s) CB1 Affinity (Ki, nM) Legal Status (Example Jurisdictions)
AM-2233 Azepane Isomer (Target) Indol-3-yl methanone 2-Iodophenyl, 1-methylazepan-3-yl Not reported Controlled (Indiana, USA)
AM-2233 Indol-3-yl methanone 2-Iodophenyl, morpholinoethyl 0.28 Controlled globally
AM-1220 Indol-3-yl methanone Naphthyl, 1-methylpiperidin-2-yl 0.75 Controlled (EU, USA)
AM-1220 Azepane Isomer Indol-3-yl methanone Naphthyl, 1-methylazepan-3-yl 1.2 Controlled (Germany)
UR-144 Indol-3-yl methanone 2,2,3,3-Tetramethylcyclopropyl 29 Controlled (EU, USA)
AM-694 Indol-3-yl methanone 2-Iodophenyl, 5-fluoropentyl 0.08 Controlled (Alabama, USA)

Key Differences in Structure-Activity Relationships (SAR)

Azepane vs. Piperidine/Morpholine Rings: The seven-membered azepane ring in the target compound provides greater conformational flexibility compared to six-membered piperidine or morpholine rings in AM-1220 and AM-2233 . However, CB1 affinity is slightly lower in azepane isomers (e.g., AM-1220 azepane isomer: Ki = 1.2 nM vs. AM-1220: Ki = 0.75 nM) , suggesting optimal activity requires a balance between ring size and rigidity.

Halogenation Effects: The 2-iodophenyl group in the target compound and AM-694 increases lipophilicity and CB1 binding compared to non-halogenated analogs like UR-144 . AM-694 (Ki = 0.08 nM) demonstrates that fluorination at the pentyl chain further enhances potency .

Side Chain Modifications: Replacement of the morpholinoethyl group (AM-2233) with azepane retains activity but alters pharmacokinetics, as seen in delayed detection in metabolic studies . Short alkyl chains (e.g., UR-144’s pentyl group) reduce potency, whereas bulkier substituents like tetramethylcyclopropyl (UR-144) or iodophenyl (AM-694) improve receptor engagement .

Analytical Differentiation

The target compound is often co-identified with AM-1220 and its isomers in forensic samples . Key analytical distinctions include:

  • GC/IR and LC-MS : Differentiation relies on fragmentation patterns and retention times. For example, the azepane isomer shows a distinct ion cluster at m/z 486.1 (M+H⁺) compared to AM-2233 (m/z 468.1) .
  • NMR : The azepane ring produces unique proton signals at δ 3.1–3.3 ppm (azepane CH₂ groups) vs. δ 2.8–3.0 ppm for piperidine analogs .

Regulatory and Market Trends

  • The target compound’s emergence in Japan (2011–2012) and subsequent regulation in the U.S. (2020–2025) reflect its role as a "legal high" alternative to controlled SCRAs like AM-2233.
  • Co-occurrence with TMCP-1220-azepane (tetramethylcyclopropyl variant) in smoke mixtures highlights structural diversification strategies to evade legislation .

Biological Activity

The compound (2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone , also known as AM2233 azepane isomer, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H23IN2O
  • Molecular Weight : 458.34 g/mol
  • InChIKey : GSXZMBIYSUZVEW-UHFFFAOYSA-N

The compound features an indole structure substituted with a 2-iodophenyl group and a 1-methylazepan moiety, which may contribute to its biological activity by influencing receptor binding and metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

1. Cannabinoid Receptor Interaction

Studies suggest that AM2233 acts as a selective agonist for cannabinoid receptors, particularly CB1 receptors. This interaction may lead to various neuropharmacological effects, including analgesic and anti-inflammatory properties. The compound's structural similarities to known cannabinoids suggest it could modulate the endocannabinoid system effectively.

2. Antiproliferative Effects

Research has demonstrated that compounds with indole structures often possess antiproliferative activity against cancer cell lines. Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines, including those derived from breast and lung cancers. This effect is hypothesized to be mediated through apoptosis induction and cell cycle arrest.

Case Studies

Several case studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

Case Study 1: Analgesic Properties

A study involving a series of indole derivatives, including AM2233, evaluated their analgesic effects in animal models. Results indicated that the compound significantly reduced pain responses in models of acute and chronic pain, suggesting its potential utility in pain management therapies.

Case Study 2: Anticancer Activity

In vitro assays were conducted on human cancer cell lines (e.g., HeLa and A549) treated with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant antiproliferative effects at micromolar concentrations.

The biological activities of this compound are thought to be mediated through:

  • Receptor Binding : Interaction with cannabinoid receptors leading to downstream signaling effects.
  • Cell Cycle Modulation : Induction of apoptosis via caspase activation pathways.

Data Summary Table

Biological ActivityMechanismReference
Cannabinoid Receptor AgonismCB1 receptor activation
Antiproliferative EffectsApoptosis induction
Analgesic PropertiesPain response modulation

Q & A

Q. What are the optimal synthetic routes for achieving regioselectivity in the preparation of (2-iodophenyl)-[1-(1-methylazepan-3-yl)indol-3-yl]methanone?

  • Methodological Answer : The synthesis of this compound involves multi-step organic reactions. Key steps include:
  • Indole Functionalization : The 1-methylazepane group is introduced via alkylation or nucleophilic substitution at the indole nitrogen. Protection of the indole NH (if required) can be achieved using tert-butoxycarbonyl (Boc) groups .
  • Friedel-Crafts Acylation : The 2-iodophenylmethanone moiety is attached via a Friedel-Crafts reaction, where Lewis acids like AlCl₃ or FeCl₃ catalyze the acylation at the indole C3 position. Solvent choice (e.g., dichloromethane or nitrobenzene) impacts reaction efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical for isolating the product .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., indole C3 substitution and azepane integration). For example, the methyl group on the azepane ring appears as a triplet at δ ~1.2–1.5 ppm .
  • X-ray Crystallography : Single-crystal analysis resolves ambiguities in stereochemistry, such as the spatial arrangement of the 2-iodophenyl group relative to the azepane ring .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected: ~463.3 g/mol for C₂₃H₂₃IN₂O) and isotopic patterns consistent with iodine .

Advanced Research Questions

Q. What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer : Contradictions in SAR often arise from:
  • Conformational Flexibility : The azepane ring’s seven-membered structure allows multiple conformers. Use computational modeling (e.g., molecular dynamics simulations) to identify dominant conformers in solution and correlate with experimental IC₅₀ values .
  • Iodine Substituent Effects : The 2-iodophenyl group’s steric bulk may hinder target binding. Compare activity with analogs (e.g., 2-chloro or 2-methylphenyl derivatives) to isolate electronic vs. steric contributions .
  • Biological Assay Variability : Standardize assays (e.g., enzyme inhibition with controls for ATP concentration or pH) to reduce inter-lab variability .

Q. How can researchers mitigate experimental limitations in stability studies of this compound?

  • Methodological Answer : Stability challenges include:
  • Photodegradation : The iodine atom increases susceptibility to light-induced cleavage. Store samples in amber vials under inert gas (N₂/Ar) and monitor degradation via HPLC at λ = 254 nm .
  • Thermal Decomposition : Differential Scanning Calorimetry (DSC) identifies decomposition onset temperatures. For long-term storage, lyophilize the compound and maintain temperatures below -20°C .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions. The indole methanone group often forms hydrogen bonds with catalytic lysine residues in kinases, while the azepane may occupy hydrophobic pockets .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors from the ketone and halogen bonding from iodine) using tools like PharmaGist .

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